molecular formula C9H11N5O3 B11805092 3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B11805092
M. Wt: 237.22 g/mol
InChI Key: PZXVBKIZNYOELZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of 3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-diones, which are structurally analogous to xanthine derivatives but feature a triazole ring fused to a pyrimidine-dione core. The substituent at the 3-position, a tetrahydrofuran-2-ylmethyl group, distinguishes it from other analogs.

Properties

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

3-(oxolan-2-ylmethyl)-4H-triazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C9H11N5O3/c15-8-6-7(10-9(16)11-8)14(13-12-6)4-5-2-1-3-17-5/h5H,1-4H2,(H2,10,11,15,16)

InChI Key

PZXVBKIZNYOELZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C3=C(C(=O)NC(=O)N3)N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a tetrahydrofuran derivative with a triazolopyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural variations among triazolopyrimidine-diones include:

  • Substituent position : 3H vs. 2H isomers.
  • Substituent type : Alkyl, aryl, or heterocyclic groups (e.g., tetrahydrofuran, benzyl).
  • Modifications : Thionation (replacing oxygen with sulfur) or methylation at specific positions.
Table 1: Structural and Activity Comparison of Selected Triazolopyrimidine-diones
Compound Name Substituents Key Properties Biological Activity Source
3-((Tetrahydrofuran-2-yl)methyl)-3H-triazolo[4,5-d]pyrimidine-5,7-dione 3H, tetrahydrofuran-2-ylmethyl Low toxicity (inferred from 3-alkyl derivatives) Not explicitly reported; potential antiviral/antitumor
2-Aryl-2H-triazolo[4,5-d]pyrimidine-5,7-diones (e.g., 3n) 2H, aryl (e.g., 4-methyl-2-nitrophenyl) Adenosine receptor antagonism Antiviral activity at >4 µg/mL (HSV-1, HSV-2)
4-Methyl-1H-triazolo[4,5-d]pyrimidine-5,7-dione (7a) 1H, 4-methyl Facilitates thionation at 7-position Thionated derivative (8a) synthesized in 68% yield
3,6-Dimethyl-3H-triazolo[4,5-d]pyrimidine-5,7-dione 3H, 3,6-dimethyl Enhanced stability and reactivity Antitumor activity (CCRF-HSB-2 and KB cells)
7-Thio derivatives (e.g., 11a-c) 7-thio substitution Improved lipophilicity and target binding Moderate antiviral activity (concentration-dependent)
3-Benzyl-3H-triazolo[4,5-d]pyrimidine 3H, benzyl Precursor for dichloro derivatives Used in synthesis of chlorinated analogs (e.g., Compound 25)

Key Research Findings

  • Substituent Position Matters: 2H analogs (e.g., 2-aryl derivatives) are potent adenosine receptor antagonists but understudied due to synthesis challenges.
  • Thionation Enhances Bioavailability : 7-Thio derivatives show improved membrane permeability, though activity remains concentration-dependent .
  • Methylation Stabilizes Core : Methyl groups at 4 or 6 positions (e.g., 7a,b) enhance stability and guide regioselective modifications .

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